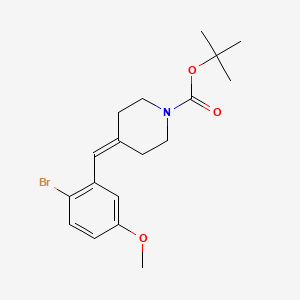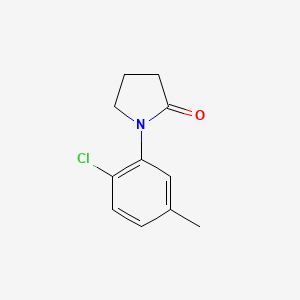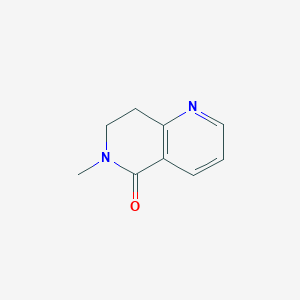![molecular formula C21H29N5O4 B13686641 (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzyl group and an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Nitration of Benzyl Group: The benzyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Piperidine: The nitrobenzyl group is then coupled with piperidine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The imidazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Reduction: (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-aminobenzyl]piperidin-3-amine.
Substitution: Various substituted imidazole derivatives.
Deprotection: (S)-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine.
Applications De Recherche Scientifique
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the nitrobenzyl group can participate in redox reactions, modulating the activity of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-[3-(4-methyl-1-imidazolyl)-5-aminobenzyl]piperidin-3-amine: A reduced form of the compound with an amine group instead of a nitro group.
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-chlorobenzyl]piperidin-3-amine: A chlorinated analog with different reactivity and biological properties.
Uniqueness
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine is unique due to the presence of both a nitro group and an imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C21H29N5O4 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-[[3-(4-methylimidazol-1-yl)-5-nitrophenyl]methyl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C21H29N5O4/c1-15-11-25(14-22-15)18-8-16(9-19(10-18)26(28)29)12-24-7-5-6-17(13-24)23-20(27)30-21(2,3)4/h8-11,14,17H,5-7,12-13H2,1-4H3,(H,23,27) |
Clé InChI |
MRYVBEJCDDYOGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=CC(=CC(=C2)CN3CCCC(C3)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


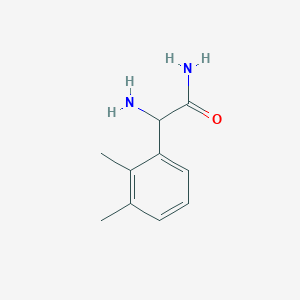
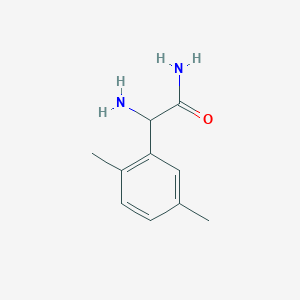
![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)
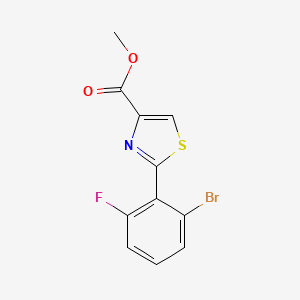
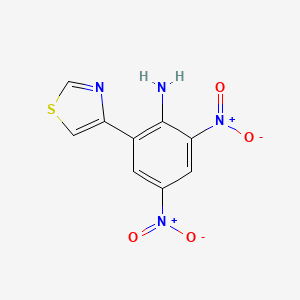


![N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13686610.png)
![(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13686615.png)
